molecular formula C17H18N2O3S B230946 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-1-naphthyl ethyl ether

4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-1-naphthyl ethyl ether

Cat. No.: B230946
M. Wt: 330.4 g/mol
InChI Key: HPUGOKKTBMJREY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-1-naphthyl ethyl ether is a synthetic organic compound characterized by its unique structural features. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the ethoxynaphthalenyl group and the sulfonyl group attached to the pyrazole ring imparts distinct chemical properties to this compound .

Preparation Methods

The synthesis of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-1-naphthyl ethyl ether typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.

Chemical Reactions Analysis

4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-1-naphthyl ethyl ether undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions vary based on the specific reaction pathway and conditions employed.

Scientific Research Applications

4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-1-naphthyl ethyl ether has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-1-naphthyl ethyl ether involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-1-naphthyl ethyl ether can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

1-(4-ethoxynaphthalen-1-yl)sulfonyl-3,5-dimethylpyrazole

InChI

InChI=1S/C17H18N2O3S/c1-4-22-16-9-10-17(15-8-6-5-7-14(15)16)23(20,21)19-13(3)11-12(2)18-19/h5-11H,4H2,1-3H3

InChI Key

HPUGOKKTBMJREY-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C(=CC(=N3)C)C

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C(=CC(=N3)C)C

Origin of Product

United States

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